5-溴-2-乙氧基-1,3-二氟苯

描述

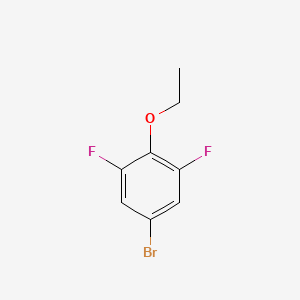

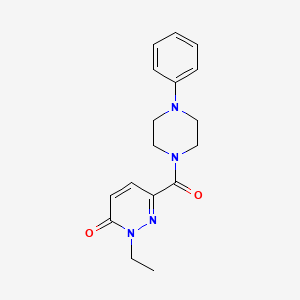

5-Bromo-2-ethoxy-1,3-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxy-1,3-difluorobenzene consists of a benzene ring substituted with bromo, ethoxy, and difluoro groups . The InChI code for the compound is 1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis

5-Bromo-2-ethoxy-1,3-difluorobenzene is a liquid at room temperature . It has a molecular weight of 237.04 . The compound has a density of 1.163 g/mL at 25 °C .科学研究应用

合成与有机化学应用

高效合成方法:研究重点在于开发合成有价值的衍生物以用于有机转化的有效方法。例如,Diemer 等人(2011 年)描述了用于合成各种衍生物的简短序列,重点介绍了区域选择性溴化和卤素/金属置换,展示了该化合物在促进复杂有机合成中的效用 (Diemer, Leroux, & Colobert, 2011)。

共价有机骨架 (COF):Uribe-Romo 等人(2011 年)通过缩合反应构建 COF,包括使用通过键连接的有机结构单元形成延展的多孔骨架,表明溴化化合物在推进材料科学中的作用 (Uribe-Romo, Doonan, Furukawa, Oisaki, & Yaghi, 2011)。

材料科学与工程

用于生物精炼的聚合物纳米管:Zhang 等人(2015 年)探索了制备用于纤维素转化的布朗斯台德酸性聚合物纳米管,展示了该化合物在可持续材料生产工艺中的潜力 (Zhang, Pan, Shen, Shi, Liu, & Yu, 2015)。

交联聚苯并咪唑膜:据 Yang 等人(2018 年)报道,在燃料电池技术中,源自溴化合物的交联剂已被用于提高聚苯并咪唑膜的性能,突出了该化合物在开发用于能源应用的高性能材料中的重要性 (Yang, Jiang, Gao, Wang, Xu, & He, 2018)。

药物和医药化学

酶抑制研究:Riaz(2020 年)合成了 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺并评估了其酶抑制潜力,说明了该化合物在药物制剂开发中的效用 (Riaz, 2020)。

安全和危害

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Relevant Papers The search results did not provide specific papers related to 5-Bromo-2-ethoxy-1,3-difluorobenzene . For a more detailed analysis, it would be beneficial to conduct a thorough literature review on databases like PubMed, ScienceDirect, or Google Scholar.

属性

IUPAC Name |

5-bromo-2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUBLGNFIPJKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)

![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2672918.png)

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2672925.png)

![N-[(2-Oxo-3H-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)